Cas no 1956385-37-7 ((6-Methylchroman-3-YL)methanamine hcl)

(6-Methylchroman-3-YL)methanamine HCl is a chiral amine derivative featuring a chroman scaffold, which is structurally significant in medicinal chemistry and organic synthesis. The compound's rigid chroman core enhances stereochemical stability, making it a valuable intermediate for the development of pharmacologically active molecules. The hydrochloride salt form improves solubility and handling properties, facilitating its use in synthetic applications. Its methyl substitution at the 6-position may influence electronic and steric properties, offering tailored reactivity for selective transformations. This compound is particularly useful in asymmetric synthesis and as a building block for bioactive compounds, including potential CNS-targeting agents. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(6-Methylchroman-3-YL)methanamine hcl structure
1956385-37-7 structure
商品名:(6-Methylchroman-3-YL)methanamine hcl
CAS番号:1956385-37-7
MF:C11H16ClNO
メガワット:213.703842163086
CID:4937659

(6-Methylchroman-3-YL)methanamine hcl 化学的及び物理的性質

名前と識別子

    • (6-Methylchroman-3-yl)methanamine hydrochloride
    • (6-METHYLCHROMAN-3-YL)METHANAMINE HCL
    • (6-Methylchroman-3-YL)methanamine hcl
    • インチ: 1S/C11H15NO.ClH/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11;/h2-4,9H,5-7,12H2,1H3;1H
    • InChIKey: AHNXMVKHDGZEQT-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1C2C=CC(C)=CC=2CC(CN)C1

計算された属性

  • せいみつぶんしりょう: 213.0920418 g/mol
  • どういたいしつりょう: 213.0920418 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2
  • ぶんしりょう: 213.70

(6-Methylchroman-3-YL)methanamine hcl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM285676-1g
(6-Methylchroman-3-yl)methanamine hydrochloride
1956385-37-7 97%
1g
$790 2021-06-17
Chemenu
CM285676-1g
(6-Methylchroman-3-yl)methanamine hydrochloride
1956385-37-7 97%
1g
$790 2022-06-12

(6-Methylchroman-3-YL)methanamine hcl 関連文献

(6-Methylchroman-3-YL)methanamine hclに関する追加情報

Introduction to (6-Methylchroman-3-YL)methanamine HCl (CAS No. 1956385-37-7)

(6-Methylchroman-3-YL)methanamine HCl is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 1956385-37-7, has garnered attention due to its unique structural properties and potential biological activities. The molecular structure of this compound consists of a chroman core substituted with a methyl group at the 6-position and an amine group at the 3-position, forming a methanamine derivative when hydrochlorinated.

The< strong>methyl group at the 6-position of the chroman ring contributes to the overall stability and reactivity of the molecule, making it a valuable intermediate in synthetic chemistry. The presence of the< strong>amine group at the 3-position introduces basic properties that can be exploited in various pharmacological applications. Hydrochlorination of the amine group enhances solubility and bioavailability, making this compound more suitable for in vitro and in vivo studies.

In recent years, there has been growing interest in chroman derivatives due to their potential as pharmacophores in drug discovery. Chromans are known for their ability to interact with biological targets such as enzymes and receptors, making them promising candidates for therapeutic intervention. The< strong>(6-Methylchroman-3-YL)methanamine HCl compound is being explored for its potential role in developing novel drugs targeting various diseases.

One of the most exciting areas of research involving< strong>(6-Methylchroman-3-YL)methanamine HCl is its application in anti-inflammatory and antioxidant therapies. Studies have shown that chroman derivatives can exhibit significant anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The< strong>methyl group and< strong>amine group in this compound are believed to play crucial roles in these interactions, enhancing its efficacy as an anti-inflammatory agent.

Additionally, the< strong>(6-Methylchroman-3-YL)methanamine HCl compound has shown promise in antioxidant research. Oxidative stress is a key factor in many chronic diseases, including neurodegenerative disorders and cardiovascular diseases. The ability of chroman derivatives to scavenge free radicals and protect against oxidative damage makes them valuable candidates for therapeutic applications. The unique structural features of this compound contribute to its potent antioxidant activity, making it a promising candidate for further investigation.

The synthesis of< strong>(6-Methylchroman-3-YL)methanamine HCl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the chroman core efficiently. The hydrochlorination step is critical, as it not only enhances solubility but also influences the compound's pharmacological properties.

In vitro studies have demonstrated that< strong>(6-Methylchroman-3-YL)methanamine HCl exhibits significant biological activity. These studies have shown that the compound can inhibit the activity of various enzymes involved in inflammation and oxidative stress. For instance, it has been found to inhibit COX-2 (cyclooxygenase-2) and LOX (lipoxygenase) enzymes, which are key players in inflammatory responses. Additionally, it has shown ability to scavenge superoxide radicals and reduce lipid peroxidation, further supporting its potential as an antioxidant agent.

The pharmacokinetic properties of< strong>(6-Methylchroman-3-YL)methanamine HCl are also being studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies suggest that the compound has good oral bioavailability and can be easily absorbed into systemic circulation. This makes it a promising candidate for oral administration in therapeutic formulations.

The development of novel drug candidates often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. (6-Methylchroman-3-YL)methanamine HCl is currently undergoing preclinical studies to evaluate its safety profile and therapeutic potential. These studies include toxicology assessments and pharmacokinetic evaluations to determine the appropriate dosage and administration routes.

The potential applications of< strong>(6-Methylchroman-3-YL)methanamine HCl extend beyond anti-inflammatory and antioxidant therapies. Researchers are exploring its potential role in other areas such as neuroprotection, cancer treatment, and cardiovascular disease prevention. The unique structural features of this compound make it a versatile scaffold for drug design, allowing for modifications that can enhance its pharmacological properties.

In conclusion, (6-Methylchroman-3-YL)methanamine HCl (CAS No. 1956385-37-7) is a promising chemical compound with significant potential in pharmaceutical research. Its unique structural features, combined with its biological activities, make it a valuable candidate for developing novel drugs targeting various diseases. Further research is needed to fully understand its pharmacological properties and therapeutic potential.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.hbhlykj.com/about_en.html
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://en.chemfish.com/
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue